molecular formula C22H21N7O2 B2379654 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1396814-46-2

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2379654
CAS No.: 1396814-46-2
M. Wt: 415.457
InChI Key: HAVGPOVJQBWSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring two triazole moieties (1,2,3-triazole and 1,2,4-triazole), a cyclopropyl group, and phenyl substituents. The 1,2,4-triazole ring with a cyclopropyl substituent at position 3 and a phenyl group at position 4 contributes to steric and electronic modulation, while the 1,2,3-triazole-carboxamide moiety may enhance solubility or binding affinity. Crystallographic studies using programs like SHELXL and visualization tools like ORTEP-3 are critical for elucidating its 3D conformation and intermolecular interactions.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-21(19-15-24-29(25-19)18-9-5-2-6-10-18)23-13-14-27-22(31)28(17-7-3-1-4-8-17)20(26-27)16-11-12-16/h1-10,15-16H,11-14H2,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVGPOVJQBWSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=NN(N=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple triazole moieties. The molecular formula is C18H17N5O2C_{18}H_{17}N_5O_2 with a molecular weight of 335.4 g/mol. Its structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₇N₅O₂
Molecular Weight335.4 g/mol
CAS Number1396751-47-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the triazole ring plays a crucial role in binding to targets such as kinases and other proteins involved in cellular signaling pathways. For instance, studies have shown that modifications in the triazole structure can significantly affect the binding affinity and potency against various biological targets .

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against β-coronaviruses including SARS-CoV-2. The compound has been shown to inhibit CSNK2A2 kinase activity effectively, which is crucial for viral replication processes. In vitro assays demonstrated a fourfold increase in potency compared to related compounds .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. For example, derivatives of triazole compounds have been reported to possess significant antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be as low as 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties by inhibiting cell proliferation through various mechanisms. The interaction with specific enzymes involved in cell cycle regulation has been observed, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral load in cell cultures infected with MHV (Mouse Hepatitis Virus), indicating its potential for development as an antiviral drug .
  • Antimicrobial Screening : In a series of tests involving various triazole derivatives, compounds similar to N-(2-(3-cyclopropyl...) were shown to exhibit promising antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Investigations into the anticancer effects revealed that certain modifications to the triazole structure increased selectivity for cancer cell lines while minimizing toxicity to normal cells.

Scientific Research Applications

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. The triazole nucleus is known for its antifungal and antibacterial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

PathogenActivityMIC (μg/mL)
Staphylococcus aureusAntibacterial0.125
Escherichia coliAntibacterial0.250
Candida albicansAntifungal0.500

Studies have shown that derivatives of triazoles often outperform traditional antibiotics in terms of efficacy, suggesting their potential as novel therapeutic agents in treating infections caused by resistant strains.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research on related triazole compounds indicates mechanisms of action such as:

  • Inhibition of cell cycle progression
  • Induction of apoptosis
  • Inhibition of angiogenesis

For instance, studies have demonstrated that derivatives similar to this compound can inhibit the growth of breast and prostate cancer cells in vitro. The following case study highlights its anticancer potential:

Case Study: Anticancer Screening
A derivative was tested against multiple cancer cell lines and showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentPositionEffect on Activity
Hydroxyl GroupC-3Increases antibacterial activity
Methyl GroupN-4Reduces activity if too long
Phenyl GroupC-5Essential for high activity

These insights help guide the synthesis of more potent derivatives.

Synthesis and Optimization

The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenyltakes place through multi-step organic reactions. Key steps may involve:

  • Formation of the triazole ring.
  • Introduction of the cyclopropyl group.
  • Functionalization at specific positions to enhance biological activity.

Optimization of these synthetic routes is essential for maximizing yield and minimizing costs in industrial production settings.

Comparison with Similar Compounds

Lumping Strategy and Property Predictions

highlights the "lumping strategy," where compounds with analogous structures (e.g., shared triazole cores) are grouped to predict properties. The target compound’s 1,2,4-triazole-cyclopropyl motif could be lumped with other 5-oxo-triazole derivatives, suggesting:

  • Similar reactivity : Susceptibility to nucleophilic attack at the carbonyl group.
  • Divergent solubility: The cyclopropyl group may reduce polarity compared to non-cyclopropyl analogues.

Crystallographic and Computational Insights

  • SHELX Refinement : The compound’s crystallographic data, refined via SHELXL , would exhibit distinct torsion angles compared to simpler triazoles due to cyclopropyl strain.
  • ORTEP-3 Visualization : Structural overlays with analogues (e.g., phenyl-triazole derivatives) would highlight conformational differences in the ethyl linker and carboxamide orientation .

Bioactivity and Functional Divergence

While direct bioactivity data for the target compound are unavailable, structural parallels to known triazole-based drugs suggest:

  • Kinase inhibition : The 1,2,3-triazole-carboxamide resembles ATP-competitive inhibitors.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of the 1,2,4-triazolone core, coupling with the triazole-carboxamide moiety, and functionalization of the cyclopropyl group. Critical conditions include:

  • Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
  • pH sensitivity during amide bond formation (optimized at pH 7–8 to prevent hydrolysis) .
  • Solvent selection (polar aprotic solvents like DMF for coupling reactions) . Yield optimization requires monitoring via HPLC or TLC to terminate reactions at >90% conversion .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of triazole rings and cyclopropane stereochemistry .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₂N₈O₂) and detects isotopic patterns .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What are the primary challenges in scaling up the synthesis for preclinical studies?

  • Purification : Column chromatography is impractical at scale; switch to recrystallization or precipitation methods .
  • Byproduct management : Reactive intermediates (e.g., unreacted isocyanates) require quenching to avoid toxicity .
  • Stability : The 5-oxo-4,5-dihydrotriazole moiety is prone to oxidation; inert atmospheres (N₂/Ar) are critical .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and differentiate isomers .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen connectivity in triazole rings .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous peaks .

Q. What strategies optimize reaction yields while maintaining enantiomeric purity for chiral intermediates?

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in cyclopropanation steps to control stereochemistry .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate racemic mixtures .
  • In-line analytics : Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How should researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Pre-screen against target crystal structures (e.g., kinases) to identify binding motifs .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Mutagenesis assays : Validate hypothesized binding residues (e.g., catalytic lysines) via site-directed mutagenesis .

Q. What methodologies address discrepancies in bioactivity data across cell lines or animal models?

  • Dose-response normalization : Account for metabolic differences using species-specific liver microsomes .
  • Proteomic profiling : Identify off-target interactions via affinity chromatography and LC-MS/MS .
  • PK/PD modeling : Corrogate in vitro IC₅₀ with in vivo exposure levels to adjust dosing regimens .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity assays (e.g., high activity in HeLa vs. low in MCF-7)?

  • Cell line characterization : Verify receptor expression levels (e.g., EGFR) via Western blot .
  • Metabolic profiling : Assess differences in CYP450 activity using LC-MS-based metabolomics .
  • Microenvironment factors : Test under hypoxic vs. normoxic conditions to mimic tumor heterogeneity .

Q. What causes variability in enzymatic inhibition assays (e.g., IC₅₀ fluctuations)?

  • Substrate competition : Pre-incubate enzymes with inhibitors to ensure equilibrium binding .
  • Buffer interference : Screen for chelating agents (e.g., EDTA) that alter metal-dependent enzyme activity .
  • Allosteric effects : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Methodological Recommendations

Q. What in silico tools are recommended for predicting ADMET properties?

  • SwissADME : Predicts bioavailability, BBB penetration, and CYP450 interactions .
  • Molinspiration : Calculates drug-likeness parameters (e.g., LogP, TPSA) .
  • AutoDock Vina : Docking studies to prioritize synthetic targets with favorable binding energies .

Q. How to validate the compound’s stability under physiological conditions?

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 to assess acid liability .
  • Plasma stability assays : Monitor degradation in human/animal plasma via LC-MS .
  • Forced degradation studies : Expose to heat, light, and oxidizers to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.